

Technical Whitepaper: Solid-State Architecture & Crystallizability of Spirocyclic Scaffolds

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Compound of Interest

Compound Name: *sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate*

CAS No.: 2839138-82-6

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Case Study: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate^{[1][2][3]}

Executive Summary

The transition from "flat" aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a defining trend in modern medicinal chemistry—often termed "Escaping from Flatland."^{[1][2][3]} ^[4] The 2-oxa-5-azaspiro[3.5]nonane core represents a high-value bioisostere for morpholine, offering altered lipophilicity (LogD), improved metabolic stability, and novel vector positioning.^{[1][2][3]}

This guide details the structural rationale, salt-form selection, and crystallographic characterization workflow for the **sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate**, a key intermediate in the synthesis of GPR119 agonists and autotaxin inhibitors.^{[1][2][3]}

Structural Analysis: The Spirocyclic Core

To understand the crystal packing, one must first master the molecular conformation.^[3] Unlike fused rings, the spiro-junction forces a specific orthogonality between the substructures.^{[1][2][3]}

1.1 The Geometry of Spiro-Fusion

The molecule comprises a four-membered oxetane ring spiro-fused to a six-membered piperidine-like ring.^{[1][2][3]}

- Oxetane Ring (Ring A): Exhibits a "puckered" conformation (folding angle $\sim 20\text{--}30^\circ$) rather than a planar square, relieving torsional strain between adjacent methylene groups.^{[1][3]} The oxygen atom at position 2 introduces a dipole that influences lattice alignment.
- Piperidine/Azacyclohexane Ring (Ring B): Adopts a distorted chair conformation.^{[1][3]} The spiro-carbon (C4) acts as a quaternary anchor, locking the relative orientation of the two rings.^{[1][3]}
- Orthogonality: The mean planes of the oxetane and piperidine rings are perpendicular.^{[2][3]} This 3D bulk prevents the "stacking" interactions common in aromatic drugs, leading to crystal lattices dominated by hydrogen bonding and ionic interactions rather than stacking.^{[2][3]}

1.2 Stereochemical Complexity

The introduction of a carboxylate group at position 7 (C7) creates a chiral center in the piperidine ring.^{[1][3]}

- Chirality: Because the nitrogen is at position 5 (adjacent to the spiro center), the ring is asymmetric.^[3] A substituent at C7 creates two enantiomers (and).^{[1][3]}
- Diastereomers: If the nitrogen atom is substituted or protonated, it can become a stable chiral center, potentially leading to diastereomers (though rapid pyramidal inversion usually negates this in the free base).^[3] In the solid state, the fixed N-conformation becomes critical.^{[2][3]}

The Sodium Salt Architecture[1]

Crystallizing the sodium salt of an amino acid derivative presents unique challenges compared to the free acid or zwitterion.

2.1 Coordination Sphere Prediction

Sodium ions (

) typically require a coordination number of 6 (octahedral) or sometimes 5/7.[1][3] In the crystal lattice of **sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate**, the

ion will coordinate via:

- Carboxylate Oxygens: Chelation or bridging modes connecting neighboring organic ligands.[3]
- Water Molecules: Sodium salts are notoriously hygroscopic.[3] The lattice is likely a channel hydrate, where

and

form hydrophilic columns sandwiched between hydrophobic layers of the spiro-scaffold.[3]

2.2 Hygroscopicity & Stability[1][2][3]

- Risk: The high aqueous solubility of spirocyclic oxetanes (often >100-fold higher than gem-dimethyl analogs) translates to a high risk of deliquescence.[1][2][3]
- Mitigation: Crystalline forms are often hydrates (monohydrate or dihydrate).[1][3] Dehydration (e.g., during DSC heating) often leads to lattice collapse into an amorphous solid.[3]

Experimental Workflow: Crystallization & Characterization

This protocol outlines the procedure to isolate and characterize the single-crystal form.

3.1 Polymorph & Salt Screening Logic

Do not rely on a single solvent.[3] The "orthogonal" shape of the molecule disrupts packing, requiring solvents that can bridge the gaps.

Recommended Solvent Systems:

- Primary (Good Solvents): Methanol, Water (for solubilizing the ionic salt).[1][3]
- Anti-Solvents (for vapor diffusion): Acetone, Isopropyl Acetate (IPAc), THF.[1][3]
- Special Note: Avoid chlorinated solvents as they rarely solvate sodium salts well.[2][3]

3.2 Crystallization Protocol (Vapor Diffusion)

This method is preferred for growing X-ray quality crystals of sodium salts.[1][3]

- Dissolution: Dissolve 20 mg of the sodium salt in a minimum amount of Methanol/Water (9:1 v/v). Filter through a 0.2

PTFE syringe filter into a small inner vial (GC vial).[1][3]

- Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Isopropyl Acetate (Anti-solvent).
- Equilibration: Seal the outer jar tightly. Store at

in a vibration-free environment.
- Mechanism: As IPAc vapor diffuses into the methanol, the polarity decreases slowly, forcing the sodium salt to organize into a lattice rather than precipitating amorphously.[3]

3.3 Characterization Hierarchy

Once solids are obtained, follow this validation sequence:

- Step 1: PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity).[1][3] If dark, the material is amorphous.[3]
- Step 2: PXRD (Powder X-Ray Diffraction): The "fingerprint."[1][3] Look for sharp Bragg peaks.

- Diagnostic: Amorphous halos appear at

.[1][2][3] Crystalline spiro-salts typically show low-angle peaks (

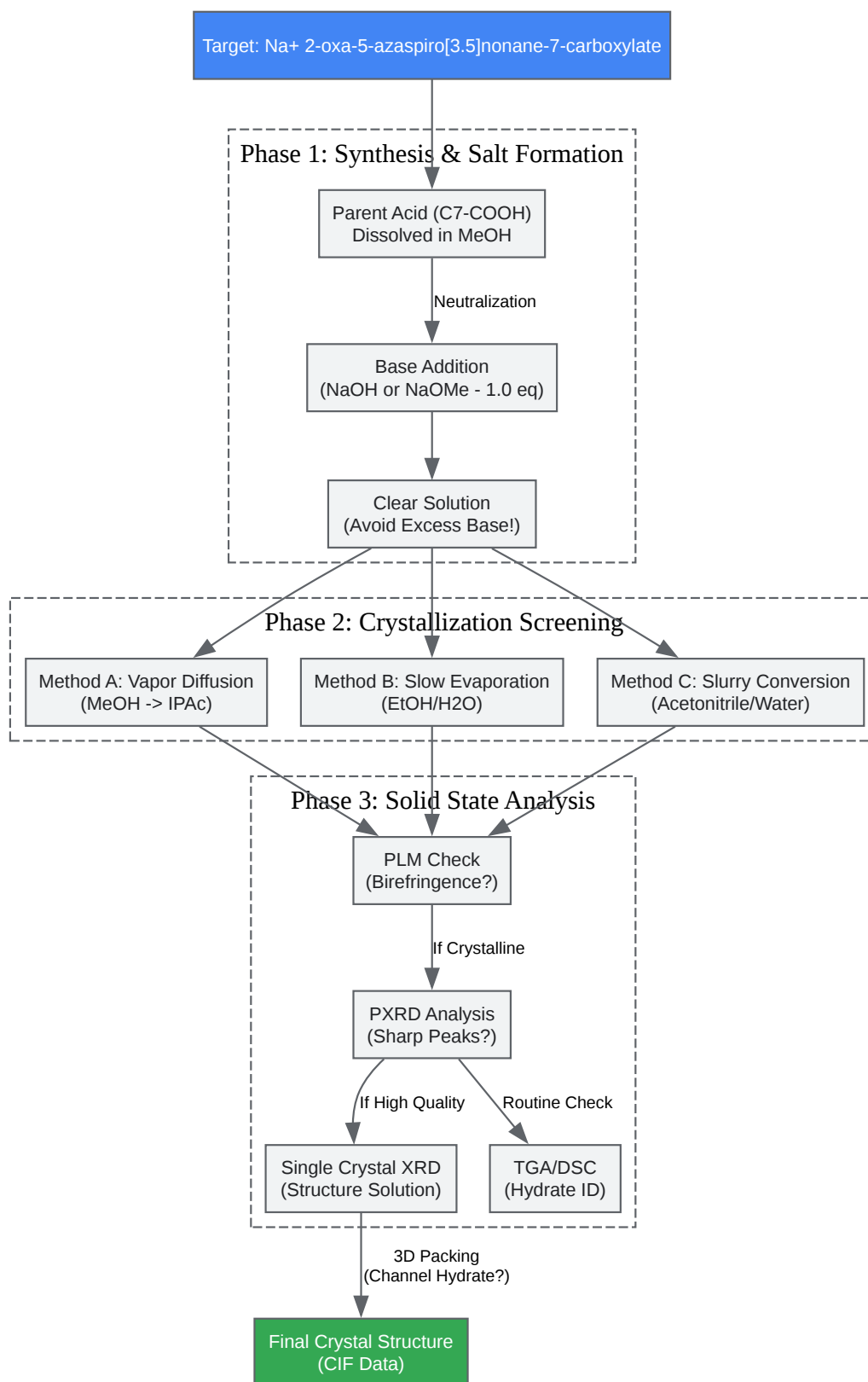
) due to large unit cells.[1][2]
- Step 3: TGA/DSC: Determine hydrate stoichiometry.
 - Expectation: A broad endotherm (

) in DSC corresponding to mass loss in TGA indicates a hydrate.[1][3] A sharp melting point is unlikely; decomposition usually occurs

.[1][3]

Visualization: Solid-State Development Pathway[1][2]

The following diagram illustrates the decision logic for characterizing this spirocyclic salt.



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Caption: Workflow for the isolation and structural validation of spirocyclic amino acid salts.

Data Summary: Physicochemical Expectations

Based on the properties of the 2-oxa-5-azaspiro[3.5]nonane class, the following data ranges are expected for the sodium salt.

Property	Value / Expectation	Rationale
Crystal System	Monoclinic () or Triclinic ()	Common for racemic salts lacking high symmetry.[1][2][3]
Melting Point	C (Decomposition)	Ionic lattice energy is high; organic salts rarely melt cleanly.[3]
Hygroscopicity	High (Deliquescent at >60% RH)	Oxetane oxygen + Carboxylate + Sodium = High water affinity. [3]
Solubility	Water: mg/mL DMSO: High THF: Negligible	Highly polar ionic species.[2][3]
Space Group	Centrosymmetric (if racemate) Non-centrosymmetric (if chiral)	Depends on whether the C7-carboxylate starting material was enantiopure.[1][2][3]

Strategic Implications for Drug Design

The crystallographic data of this intermediate is not just for purity confirmation.[3] It validates the "Exit Vector" theory.[2][3]

- Vector Analysis: The C7-carboxylate vector in the crystal structure defines how a drug attached at this point will project into a protein binding pocket.[1][2][3]
- Spiro-Pucker: The precise angle of the oxetane ring observed in the crystal structure (usually

) allows computational chemists to refine docking models, replacing generic planar constraints with experimentally derived geometries.[1][2][3]

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